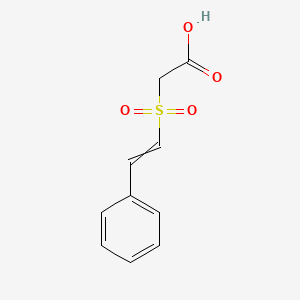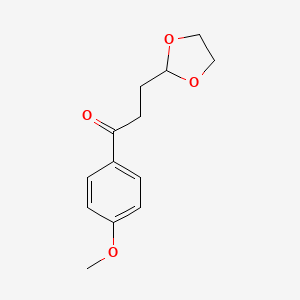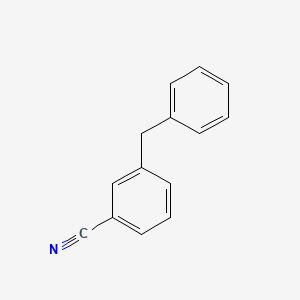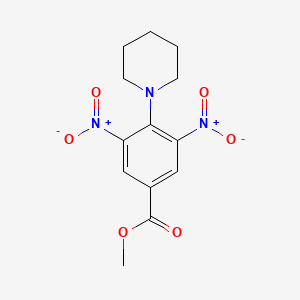
methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate is an organic compound that belongs to the class of nitrobenzoates It is characterized by the presence of two nitro groups and a piperidinyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate typically involves the nitration of methyl 4-(piperidin-1-yl)benzoate. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful temperature control to avoid decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate can undergo various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The nitro groups can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro groups.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: Methyl 3,5-diamino-4-(piperidin-1-yl)benzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Hydrolysis: 3,5-dinitro-4-(piperidin-1-yl)benzoic acid.
Scientific Research Applications
Methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its nitro groups make it a useful starting material for the preparation of various derivatives.
Biology: The compound can be used in studies involving the modification of biological molecules. Its ability to undergo reduction and substitution reactions makes it useful for attaching functional groups to biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for the synthesis of pharmaceutical compounds. The presence of the piperidinyl group suggests potential activity in the central nervous system.
Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate depends on the specific application. In biological systems, the compound may interact with enzymes or receptors through its nitro and piperidinyl groups. The reduction of nitro groups to amino groups can lead to the formation of active metabolites that interact with molecular targets. The exact pathways and targets involved are subject to ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methyl 3,5-dinitro-4-(1-piperazinyl)benzoate: Similar structure but with a piperazinyl group instead of a piperidinyl group.
Methyl 3,5-dinitro-4-(4-nitrophenyl)piperazinyl)benzoate: Contains an additional nitrophenyl group.
Uniqueness
Methyl 3,5-dinitro-4-(piperidin-1-yl)benzoate is unique due to the presence of the piperidinyl group, which imparts distinct chemical and biological properties. The piperidinyl group can influence the compound’s reactivity and its interactions with biological targets, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C13H15N3O6 |
|---|---|
Molecular Weight |
309.27 g/mol |
IUPAC Name |
methyl 3,5-dinitro-4-piperidin-1-ylbenzoate |
InChI |
InChI=1S/C13H15N3O6/c1-22-13(17)9-7-10(15(18)19)12(11(8-9)16(20)21)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 |
InChI Key |
BLOZAQDHRPWQOI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C(=C1)[N+](=O)[O-])N2CCCCC2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


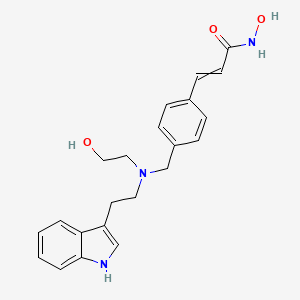
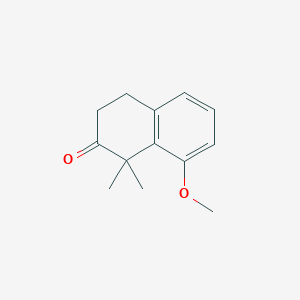
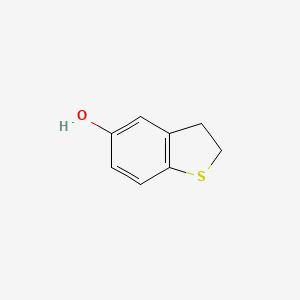
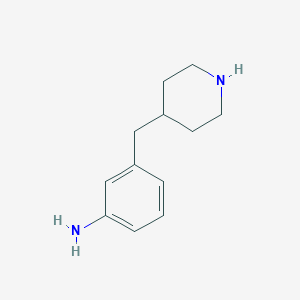
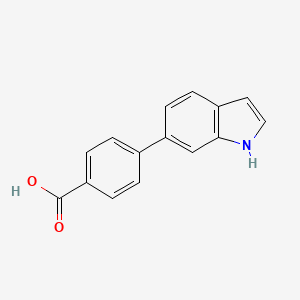
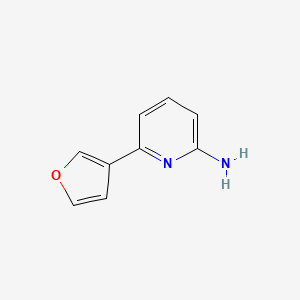
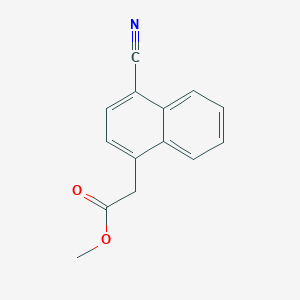
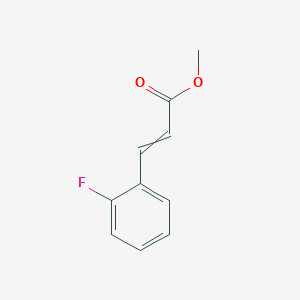
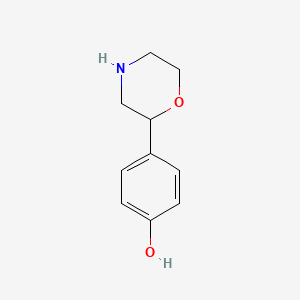
![3-[(2R,5S)-5-(4-Fluorophenyl)-2-[(S)-[(4-fluorophenyl(amino)]][4-[trimethylsilyl]-oxy]phenyl]methyl]-1-oxo-5-[(trimethylsily)-oxy]pentyl]-4-phenyl-(4S)-2-oxazolidinone](/img/structure/B8797789.png)
